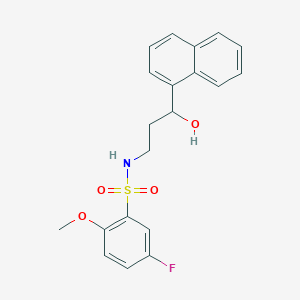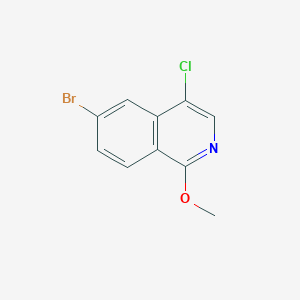
6-Bromo-4-chloro-1-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-1-methoxyisoquinoline is an organic compound belonging to the class of isoquinoline derivatives. It has been used as a reactant in the preparation of phenylimidazoles as Smoothened antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C10H7BrClNO. The average mass is 242.500 Da and the monoisotopic mass is 240.929382 Da .Applications De Recherche Scientifique
Synthesis and Reactivity
6-Bromo-4-chloro-1-methoxyisoquinoline is a valuable intermediate in organic synthesis, utilized in the preparation of complex molecules due to its reactive bromo and chloro substituents. Sanders et al. (2010) explored the reactions of bromoethoxyisoquinolines, highlighting the nucleophilic substitution reactions that such compounds can undergo, providing a pathway for the synthesis of biisoquinolines and other complex structures (Sanders, Dijk, & Hertog, 2010). Similarly, research by Osborne and Miller (1993) on regioselective alkoxydehalogenation of dihalogenoquinolines demonstrates the synthetic versatility of halogenated isoquinolines in obtaining alkoxylated quinoline derivatives (Osborne & Miller, 1993).
Molecular Sensing and Chemosensors
Chemosensors for metal ions are crucial for environmental monitoring and industrial processes. Prodi et al. (2001) reported on a chloro-methoxyquinoline derivative acting as a selective chemosensor for cadmium ions, indicating the potential of halogenated isoquinolines in the development of sensitive and selective sensing materials (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Crystal Structure and Conformation Studies
Understanding the molecular conformation of halogenated isoquinolines is vital for designing molecules with desired properties. Choudhury, Nagarajan, and Row (2003) compared the conformational features of halogen-substituted diaryl-methoxyisoquinolines, providing insights into how different halogens affect molecular packing and interactions, which is essential for material science and drug design (Choudhury, Nagarajan, & Row, 2003).
Anticancer Research
In the realm of medicinal chemistry, halogenated isoquinolines have shown promise as anticancer agents. Delgado et al. (2012) synthesized a series of aminoquinones derived from isoquinolinequinones, demonstrating moderate to high cytotoxic activity against various human tumor cell lines, indicating the therapeutic potential of such compounds (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Drug Discovery and Development
Flagstad et al. (2014) reported a practical synthesis route for halogenated methoxyquinolines, showcasing their application as key building blocks in antibiotic discovery. This highlights the role of this compound and its derivatives in the development of new therapeutic agents (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
Propriétés
IUPAC Name |
6-bromo-4-chloro-1-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-7-3-2-6(11)4-8(7)9(12)5-13-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFHZLKLWCZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
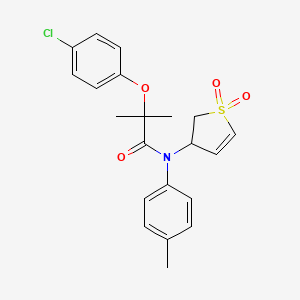

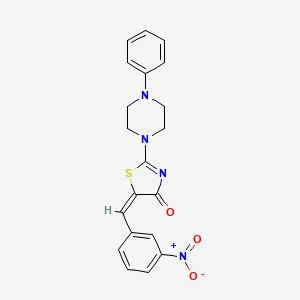
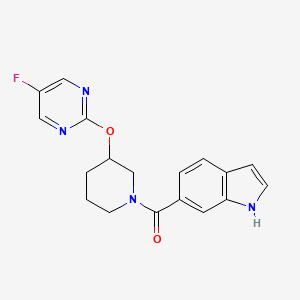

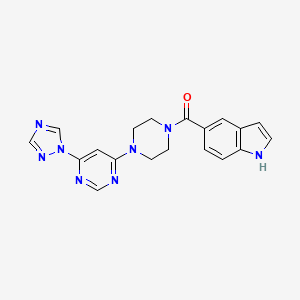
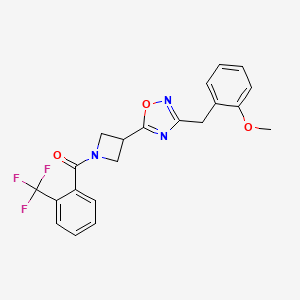
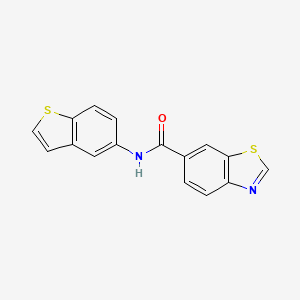
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)
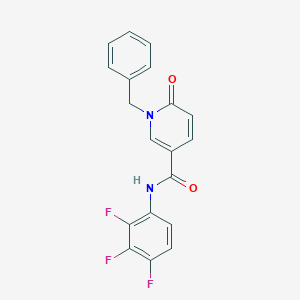
![6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2592124.png)

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)
